molecular formula C9H7FO2 B2817855 2-(2-Fluorophenyl)propanedial CAS No. 1267105-60-1

2-(2-Fluorophenyl)propanedial

Cat. No. B2817855
CAS RN: 1267105-60-1
M. Wt: 166.151
InChI Key: WRJANIXMSRPTAE-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)propanedial is a chemical compound with the molecular formula C9H7FO2 and a molecular weight of 166.15 g/mol . It is also known by the IUPAC name (2Z)-2-(2-fluorophenyl)-3-hydroxy-2-propenal .


Synthesis Analysis

The synthesis of 2-(2-Fluorophenyl)propanedial involves a mixture of 2-hydroxyacetophenone, carbon disulfide, potassium carbonate, and bromoethane dissolved in DMSO in a 250 mL round bottom flask and stirred at 35 °C . The reaction is monitored by thin layer chromatography. After completion of the reaction, ice water is poured into the reaction mixture and the crude product is extracted by ethyl acetate .


Molecular Structure Analysis

The InChI code for 2-(2-Fluorophenyl)propanedial is 1S/C9H7FO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-7H . The key to this InChI code is WRJANIXMSRPTAE-UHFFFAOYSA-N .

Scientific Research Applications

Antitumor Activity of Derivatives Research into the synthesis and antitumor activity of enantiomerically pure complexes derived from a similar structure, specifically [1, 2-Diamino-1-(4-fluorophenyl) propane]dichloroplatinum(II), has demonstrated significant antiproliferative activity against the MCF-7 breast cancer cell line. These findings suggest potential applications of related fluorophenyl compounds in cancer treatment (F. Dufrasne et al., 2002).

Fluorescent Tagging for Carbohydrate Analysis Another study utilized 1,3-di(2-pyridyl)-1,3-propanedione (DPPD), a compound with structural similarities, as a fluorogenic labeling reagent for sugars. This application enables sensitive detection of monosaccharides and has implications for analyzing carbohydrates in complex biological matrices such as blood and milk (Z. Cai et al., 2014).

Green Synthesis and Antioxidant Potential A study on the efficient green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, including derivatives, highlighted their antioxidant potential. Such compounds show promise for pharmaceutical applications, especially in oxidative stress-related diseases (Muhammad Zaheer et al., 2015).

Carbon-Fluorine Bond Formation Research on the formation of carbon-fluorine bonds via a five-coordinate fluoro complex of Ruthenium(II) presents an innovative approach to synthesizing fluorinated organic compounds, which are crucial in pharmaceuticals and agrochemicals (P. Barthazy et al., 1999).

Fuel Cell Applications The synthesis and properties of sulfonated block copolymers containing fluorenyl groups, using bis(4-fluorophenyl)sulfone as a comonomer, have been explored for their application in fuel cells. These materials offer improved proton conductivity and mechanical properties, suggesting their utility in sustainable energy technologies (Byungchan Bae et al., 2009).

Fluorinated Polyurethane Elastomers A novel approach in the development of fluorinated polyurethane elastomers based on specific fluorinated diols shows promise for applications requiring materials with low surface tension, water absorption, and good thermal stability (Wentao Xu et al., 2012).

Bioremediation of Environmental Pollutants The potential role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, utilizing a reverse micelles system, demonstrates the environmental application of fluorophenyl derivatives in degrading endocrine-disrupting chemicals (Urvish Chhaya & A. Gupte, 2013).

Future Directions

While specific future directions for 2-(2-Fluorophenyl)propanedial are not mentioned in the literature, research in the field of propanediols has shown potential for the production of high yields of both 1,2-propanediol and 1,3-propanediol via aqueous phase reforming . This could potentially open up new avenues for the use of 2-(2-Fluorophenyl)propanedial in similar processes.

properties

IUPAC Name

2-(2-fluorophenyl)propanedial
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJANIXMSRPTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C=O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)propanedial

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